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molecular formula C5H7BrN4O B571927 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine CAS No. 1334135-54-4

1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine

Cat. No. B571927
M. Wt: 219.042
InChI Key: KNABYJIAPKOHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569300B2

Procedure details

A 100 mL round bottom flask was charged with 5-bromo-3-hydrazinyl-2-methoxypyrazine (0.5 g crude, ˜1.9 mmol) and triethyl orthoformate (5 mL). The resulting mixture was heated at 130° C. overnight. TLC indicated a complete conversion. Work-up: the reaction mixture was concentrated. The residue was purified by flash column chromatography on silica gel with a 1:50 methanol/dichloromethane, to afford 0.28 g (66% for 2 steps) of the product as a pale yellow solid. 1H NMR (300 MHz, CDCl3) δ: 8.93 (s, 1H), 7.47 (s, 1H), 4.18 (s, 3H). MS m/z: 229 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([NH:10][NH2:11])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH:12](OCC)(OCC)OCC>>[Br:1][C:2]1[N:3]2[CH:12]=[N:11][N:10]=[C:4]2[C:5]([O:8][CH3:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)OC)NN
Name
Quantity
5 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel with a 1:50 methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(C=2N1C=NN2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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